4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c1-8-22-24(13-12(17)6-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-10(16)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXNGQPBATTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C17H14Cl2F3N3O
- Molecular Weight : 404.21 g/mol
- CAS Number : [Not specified in the search results]
Triazole derivatives are known for their ability to inhibit various enzymes and pathways involved in cellular processes. The specific mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Triazoles often act as inhibitors of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds.
- Antimicrobial Activity : Similar compounds have demonstrated antifungal and antibacterial properties by disrupting cell membrane integrity and inhibiting cell wall synthesis.
Anticancer Properties
Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (T47D) : Some triazole derivatives have shown IC50 values indicating potent cytotoxicity against T47D cells.
- Colon Carcinoma (HCT-116) : Compounds similar to the one in focus have demonstrated activity against HCT-116 cancer cells with IC50 values around 6.2 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Triazoles are often effective against fungal infections due to their ability to inhibit ergosterol synthesis, critical for fungal cell membrane integrity.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Tables
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Halogen Substitutions
Isostructural Triazolones (Compounds 4 and 5)
and describe two isostructural triazolones:
- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
| Feature | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Core Structure | 1,2,4-Triazol-3-one | Thiazole + Pyrazole | Thiazole + Pyrazole |
| Aryl Substituents | 4-Chlorophenyl, 3-Cl-5-CF₃-Pyridinyl | 4-Chlorophenyl, 4-Fluorophenyl | 4-Fluorophenyl (multiple) |
| Crystallography | Likely triclinic, P¯I symmetry* | Triclinic, P¯I symmetry | Triclinic, P¯I symmetry |
*Inferred from isostructural analogs .
Key Findings :
- Halogen substitutions (Cl vs. F) minimally affect molecular conformation but alter crystal packing due to differences in van der Waals radii and polarizability .
- The target compound’s pyridinyl group introduces greater steric and electronic complexity compared to the fluorophenyl groups in Compounds 4 and 4.
Pyridine Derivatives with Trifluoromethyl Groups
highlights (4-chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone, a pyrazole derivative with a similar 3-chloro-5-CF₃-pyridinyl substituent.
Key Findings :
- Both compounds leverage the 3-Cl-5-CF₃-pyridinyl group for enhanced electrophilicity and metabolic stability.
Role of Sulfur-Containing Groups
and discuss S-alkyl triazole-thiols and triazolyl sulfanyl derivatives. For example, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () replaces the pyridinyl group with a sulfanyl-ethanone moiety.
Key Findings :
- The target compound’s synthesis may require precise control of substituent introduction to avoid steric clashes .
Heterocyclic Core Variations
Benzothiazole Derivatives
describes 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one, which replaces the triazolone core with a pyrazolone-benzothiazole hybrid.
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | 1,2,4-Triazol-3-one | Pyrazolone + Benzothiazole |
| Bioactivity | Potential agrochemical use | Anticandidal activity |
Key Findings :
- Benzothiazole derivatives exhibit distinct biological profiles due to increased aromaticity and sulfur-mediated interactions.
- The triazolone core in the target compound offers a balance between rigidity and synthetic accessibility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include coupling chlorophenyl and trifluoromethylpyridinyl precursors under reflux with catalysts like triethylamine. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and stoichiometric ratios of intermediates. Yield improvements are validated via LC-MS and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound and verifying its purity?
- Methodological Answer :
- ¹H-NMR : Resolves aromatic protons and methyl groups, confirming substitution patterns .
- LC-MS : Validates molecular weight and detects impurities via retention time shifts .
- X-ray Crystallography : Resolves crystal packing and stereochemical configuration (e.g., dihydrotriazolone ring conformation) .
- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and Cl .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation byproducts (e.g., hydrolyzed triazolone rings) .
Advanced Research Questions
Q. How can computational methods like molecular docking and density functional theory (DFT) predict biological interactions and electronic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal studies). Validate binding affinity against experimental IC₅₀ values .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, correlating with reactivity and stability .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate activity contributors .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- In Silico Validation : Cross-reference bioactivity data with PubChem or ChEMBL to identify outliers and potential assay artifacts .
Q. How can researchers evaluate the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light in aqueous solutions (simulating sunlight) and analyze photoproducts via GC-MS .
- Biotic Degradation : Use soil microcosms with Pseudomonas spp. to assess microbial breakdown, quantifying metabolites like 4-chlorobenzoic acid .
- Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values for environmental risk assessment .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and bioavailability data?
- Methodological Answer :
- Solubility : Compare logP values (experimental vs. predicted via ChemAxon) and test in biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .
- Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp), identifying transporter-mediated efflux (e.g., P-glycoprotein) as a confounding factor .
Advanced Experimental Design
Q. What in vitro and in vivo models are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
